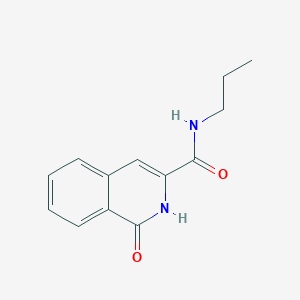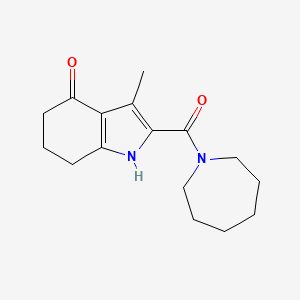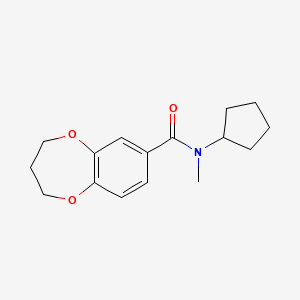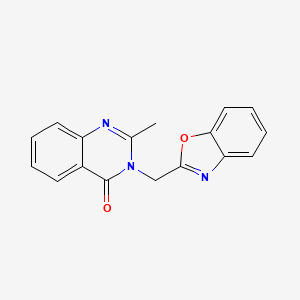
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. The compound has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone involves its inhibition of DPP-IV. This inhibition leads to increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone has a variety of biochemical and physiological effects. In addition to its inhibition of DPP-IV, it has been found to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation. It has also been shown to have a protective effect on pancreatic beta cells, which are responsible for producing insulin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the confounding effects of other compounds. However, one limitation is that the compound may not accurately reflect the effects of natural DPP-IV inhibitors, which are often more complex and have additional effects beyond DPP-IV inhibition.
Orientations Futures
There are numerous future directions for research involving Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone. One direction is to explore its potential as a therapeutic agent for the treatment of type 2 diabetes. Another direction is to study its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, researchers could investigate the potential of Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone as a tool for studying DPP-IV and its role in glucose metabolism.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone involves the reaction of 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid with azetidine-1-carboxylic acid, followed by the addition of thionyl chloride and methanol. The resulting product is then purified using column chromatography. This synthesis method has been demonstrated to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone has been used as a pharmacological tool in a variety of scientific studies. It has been found to have potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose tolerance and insulin sensitivity, making Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone a potential therapeutic agent for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-11-16(17(20)18-9-6-10-18)14(2)19(13)12-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHPHWLXYSHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(1-benzyl-2,5-dimethylpyrrol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)



